Superior STAT3 Selectivity Profile of Niclosamide Over Other STAT3 Inhibitors
Niclosamide demonstrates high selectivity for STAT3 inhibition over related STAT family members and upstream kinases. In contrast to the broad-spectrum STAT1/3/5 inhibitor Nifuroxazide (IC50 = 3 μM against IL-6-induced STAT3 activation), niclosamide selectively inhibits STAT3 phosphorylation with an IC50 of 0.7 μM while exhibiting no obvious inhibition against the activation of STAT1 and STAT5 homologues . This selectivity profile is critical for studies requiring dissection of specific STAT signaling pathways without confounding off-target effects.
| Evidence Dimension | STAT3 inhibition selectivity |
|---|---|
| Target Compound Data | IC50 = 0.7 μM (STAT3); No inhibition of STAT1/STAT5 activation |
| Comparator Or Baseline | Nifuroxazide: IC50 = 3 μM (IL-6-induced STAT3), inhibits STAT1/3/5 |
| Quantified Difference | 4.3-fold higher potency for STAT3 with complete selectivity over STAT1/5 vs. pan-STAT inhibition |
| Conditions | Cell-free assay (STAT3); U3A cells (Nifuroxazide) |
Why This Matters
Procurement of niclosamide is justified for experiments requiring selective STAT3 pathway interrogation, as its selectivity prevents confounding results from STAT1/5 inhibition seen with alternatives.
